molecular formula C10H13ClN2O2 B12401455 Metoxuron-d6 (N,N-dimethyl-d6) CAS No. 2030182-41-1

Metoxuron-d6 (N,N-dimethyl-d6)

Cat. No.: B12401455
CAS No.: 2030182-41-1
M. Wt: 234.71 g/mol
InChI Key: DSRNRYQBBJQVCW-WFGJKAKNSA-N
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Description

Metoxuron-d6 is a deuterium-labeled derivative of Methyl 3,6-dichloro-2-methoxybenzoate. It is primarily used as a stable isotope-labeled compound in scientific research. The incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure of Metoxuron-d6 allows for its use in various analytical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Metoxuron-d6 involves the deuteration of Methyl 3,6-dichloro-2-methoxybenzoate. This process typically includes the exchange of hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired level of deuterium incorporation .

Industrial Production Methods

Industrial production of Metoxuron-d6 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity and consistency of the final product. Quality control measures are implemented to verify the deuterium content and chemical purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Metoxuron-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Metoxuron-d6 has a wide range of applications in scientific research, including:

Mechanism of Action

Metoxuron-d6 exerts its effects through the incorporation of deuterium into its molecular structure. This modification can influence the pharmacokinetic and metabolic profiles of the compound. The deuterium atoms can alter the rate of metabolic reactions, leading to changes in the compound’s stability and bioavailability. The molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Metoxuron-d6 is unique due to its deuterium labeling, which provides distinct advantages in analytical and pharmacokinetic studies. The incorporation of deuterium can enhance the stability and alter the metabolic pathways of the compound, making it a valuable tool in scientific research .

Properties

CAS No.

2030182-41-1

Molecular Formula

C10H13ClN2O2

Molecular Weight

234.71 g/mol

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-1,1-bis(trideuteriomethyl)urea

InChI

InChI=1S/C10H13ClN2O2/c1-13(2)10(14)12-7-4-5-9(15-3)8(11)6-7/h4-6H,1-3H3,(H,12,14)/i1D3,2D3

InChI Key

DSRNRYQBBJQVCW-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)NC1=CC(=C(C=C1)OC)Cl)C([2H])([2H])[2H]

Canonical SMILES

CN(C)C(=O)NC1=CC(=C(C=C1)OC)Cl

Origin of Product

United States

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